2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime
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Overview
Description
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenone core substituted with sulfonyl and piperidinyl groups, as well as an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime typically involves multiple steps. One common method starts with the preparation of 2,7-dibromo-9H-fluoren-9-one, which is then subjected to a series of substitution reactions to introduce the sulfonyl and piperidinyl groups. The final step involves the conversion of the ketone group to an oxime using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The ketone and oxime groups can be reduced to form alcohols or amines.
Substitution: The sulfonyl and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitroso compounds, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their function. The sulfonyl and piperidinyl groups may also interact with cellular receptors or enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene: Lacks the oxime group, resulting in different chemical properties and reactivity.
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one: Similar structure but without the oxime group, affecting its biological activity.
Properties
IUPAC Name |
N-[2,7-bis[(4-methylpiperidin-1-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-17-7-11-27(12-8-17)34(30,31)19-3-5-21-22-6-4-20(16-24(22)25(26-29)23(21)15-19)35(32,33)28-13-9-18(2)10-14-28/h3-6,15-18,29H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLUFGYBAPIWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCC(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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